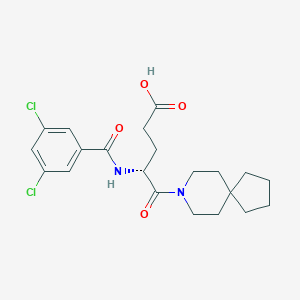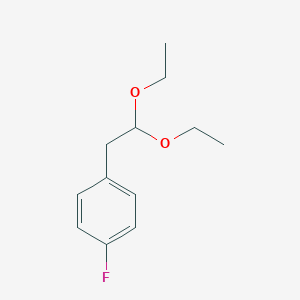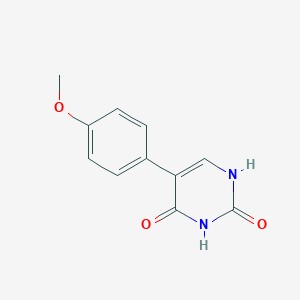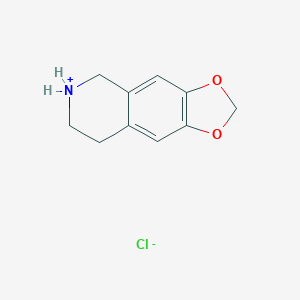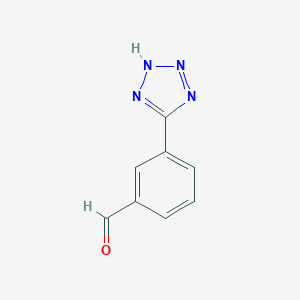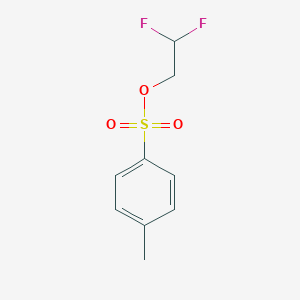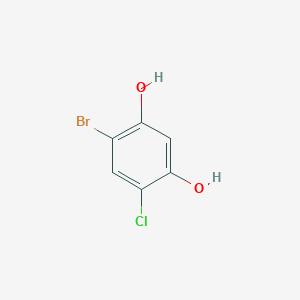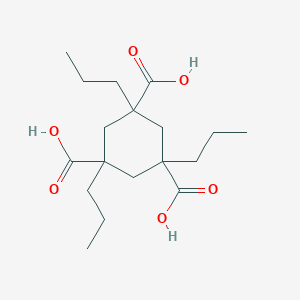
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid (TPTA) is a cyclic tricarboxylic acid. It is a white crystalline powder that is used in various scientific research applications. TPTA is synthesized from cyclohexanone and diethyl malonate via a Knoevenagel condensation reaction.
Mécanisme D'action
The mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to a decrease in oxidative stress and inflammation. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been shown to have neuroprotective properties, which may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have antioxidant and neuroprotective properties. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use as a corrosion inhibitor, as it has been shown to have good inhibitory activity against mild steel in acidic media.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have a variety of potential applications in scientific research, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. However, one limitation of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid. One area of interest is the development of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid-based drugs for the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid and its potential applications as a chelating agent for metal ions and a corrosion inhibitor. Finally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid could be studied for its potential use in other areas of scientific research, such as in the development of new materials or as a catalyst for chemical reactions.
Méthodes De Synthèse
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is synthesized via a Knoevenagel condensation reaction between cyclohexanone and diethyl malonate. The reaction is catalyzed by piperidine and refluxed in ethanol for several hours. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been used in various scientific research applications, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have antioxidant and neuroprotective properties.
Propriétés
Numéro CAS |
129063-52-1 |
|---|---|
Nom du produit |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid |
Formule moléculaire |
C18H30O6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C18H30O6/c1-4-7-16(13(19)20)10-17(8-5-2,14(21)22)12-18(11-16,9-6-3)15(23)24/h4-12H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
BDWSRDPGOKDJSS-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
SMILES canonique |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




